2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVJCJRSIVYTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188372 | |
| Record name | 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-26-0 | |
| Record name | 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17326-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives with Keto-Aldehyde Precursors
A foundational approach involves the cyclocondensation of 2-aminopyridine derivatives with γ-keto-aldehydes. This method leverages the nucleophilic character of the amino group to initiate ring formation. For instance, reacting 2-aminopyridine with a γ-keto-aldehyde under acidic conditions facilitates the formation of the pyrido[1,2-a]pyrimidine core. The aldehyde functionality at position 3 is introduced in situ through the keto-aldehyde precursor, while the 4-oxo group arises from tautomerization during cyclization.
Key reaction parameters include:
- Solvent : Ethanol or toluene, often with catalytic acid (e.g., piperidine or p-toluenesulfonic acid).
- Temperature : Reflux conditions (70–100°C) to drive cyclization.
- Yield : Reported yields for analogous pyrido[1,2-a]pyrimidines range from 60% to 85%, depending on substituent steric effects.
Vilsmeier-Haack Formylation of Preformed Pyrido[1,2-a]pyrimidines
Post-synthetic formylation via the Vilsmeier-Haack reaction offers a route to introduce the aldehyde group at position 3. This method involves treating a preformed 3-unsubstituted pyrido[1,2-a]pyrimidine with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic formylating agent generated in situ selectively targets the activated position 3, yielding the carbaldehyde derivative.
Mechanistic Considerations :
- Formation of the Vilsmeier reagent: $$ \text{POCl}3 + \text{DMF} \rightarrow \text{[CH}3\text{N=CHCl]^+ \text{POCl}_4^- } $$.
- Electrophilic attack at position 3, followed by hydrolysis to release the aldehyde.
This method is advantageous for late-stage functionalization but requires stringent control of reaction conditions to avoid over-oxidation or side reactions.
Oxidation of 3-Hydroxymethyl Intermediates
The oxidation of 3-hydroxymethyl-pyrido[1,2-a]pyrimidin-4-ones represents a two-step synthesis. Initially, a hydroxymethyl group is introduced at position 3 via nucleophilic addition to a preformed pyrido[1,2-a]pyrimidin-4-one. Subsequent oxidation with mild oxidizing agents (e.g., pyridinium chlorochromate or MnO₂) converts the hydroxymethyl group to a carbaldehyde.
Example Protocol :
- Hydroxymethylation : React pyrido[1,2-a]pyrimidin-4-one with formaldehyde under basic conditions.
- Oxidation : Treat the intermediate with MnO₂ in dichloromethane at room temperature.
Multicomponent Reactions Involving α-Oxoketene Dithioacetals
Recent advances utilize α-oxoketene dithioacetals in one-pot, three-component reactions to assemble the pyrido[1,2-a]pyrimidine scaffold. These reactions involve the condensation of 2-aminopyridines, α-oxoketene dithioacetals, and dimethyl acetylenedicarboxylate (DMAD), followed by cyclization.
Reaction Optimization :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Water | 85 |
| Base | None | 77 |
| Temperature | 0–25°C | 70–85 |
The aqueous conditions enhance regioselectivity and minimize side reactions, making this method environmentally benign and scalable.
Cyclative Condensation with α-Acetyl-γ-Butyrolactone
A novel method employs α-acetyl-γ-butyrolactone as a bifunctional precursor. Condensation with 2-aminopyridines in toluene under Dean-Stark conditions yields dihydrofuranone intermediates. Subsequent cyclization with phosphorus oxychloride or sodium ethoxide furnishes the pyrido[1,2-a]pyrimidine core, with the acetyl group undergoing oxidation to the aldehyde during workup.
Critical Steps :
- Cyclization : Use of POCl₃ for dehydrative cyclization.
- Oxidation : In situ oxidation of the acetyl group to aldehyde via Kornblum or analogous oxidation.
The Knoevenagel condensation between 4-oxo-pyrido[1,2-a]pyrimidine-2-carboxylic acid derivatives and active methylene compounds (e.g., malononitrile) enables the introduction of the aldehyde group. Base-catalyzed conditions (e.g., piperidine in ethanol) promote the formation of α,β-unsaturated aldehydes, which tautomerize to the thermodynamically stable 3-carbaldehyde.
Representative Reaction :
$$
\text{4-Oxo-pyrido[1,2-a]pyrimidine-2-carboxylic acid} + \text{CH}2(\text{CN})2 \xrightarrow{\text{piperidine}} \text{2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde}
$$
Chemical Reactions Analysis
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Condensation Reactions: Reacts with N- and C-nucleophiles to form enaminones, Schiff bases, and hydrazinomethylenediketones.
Cyclization Reactions: Cyclization of enones with hydrazine to form heterocyclyl substituted pyrazoles.
Knoevenagel Condensation: Base-catalyzed condensation with active methyl and methylene compounds to form chalcone-like derivatives.
Common reagents used in these reactions include acetic acid, hydrazine, and various nucleophiles. Major products formed from these reactions include pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones .
Scientific Research Applications
Medicinal Chemistry
HPCA has shown potential as a scaffold for the development of new pharmaceutical agents. Its ability to participate in nucleophilic reactions allows for the synthesis of various derivatives that may exhibit biological activity.
Case Studies:
- A study demonstrated that HPCA can react with both nitrogen and carbon nucleophiles to form a series of new compounds, including enaminones and Schiff bases. These derivatives were synthesized in good yields, indicating the compound's utility in drug discovery processes .
- Another research highlighted the cyclization reactions involving HPCA, which led to the formation of pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines. These derivatives have been evaluated for their potential anti-cancer properties .
Organic Synthesis
HPCA serves as an important intermediate in organic synthesis. Its reactivity allows chemists to explore various synthetic pathways.
Reactivity Overview:
- HPCA undergoes base-catalyzed Knoevenagel condensation with active methyl and methylene compounds, producing chalcone-like derivatives. This reaction is significant for creating compounds with diverse biological activities .
- The compound has also been used to prepare heterocyclic systems through cyclization reactions with hydrazine, yielding novel pyrazole derivatives that are of interest in medicinal chemistry .
Materials Science
In addition to its applications in pharmaceuticals and organic synthesis, HPCA has potential uses in materials science.
Applications in Materials:
- Research indicates that HPCA-based compounds can serve as precursors for advanced materials due to their unique electronic properties. The ability to modify the electronic characteristics through substitution can lead to materials suitable for electronic devices or sensors .
Chemical Properties and Reactivity
The chemical structure of HPCA contributes significantly to its reactivity:
- Molecular Formula: CHNO
- Molecular Weight: 220.18 g/mol
- The presence of both aldehyde and hydroxyl functional groups allows for diverse chemical transformations, making it a versatile building block in synthetic chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with nucleophiles, leading to the formation of various derivatives. These derivatives can exhibit biological activities by interacting with specific molecular targets such as enzymes and receptors. For example, some derivatives inhibit dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Reactivity
Table 1: Key Structural Derivatives and Their Reactivity
Key Observations :
- Chlorine Substitution : The chloro derivative () exhibits superior electrophilicity at position 2, facilitating nucleophilic substitutions inaccessible to the hydroxyl-bearing parent compound.
- Morpholine/Piperazinyl Derivatives : Substitution with heterocyclic amines (e.g., morpholine, piperazine) enhances solubility and targets kinase inhibition (e.g., compounds in with boiling points >500°C and predicted pKa ~8.87) .
- Carboxamide Derivatives: Replacing the aldehyde with a carboxamide group shifts biological activity toward diuretic and antiviral effects, as seen in 4-hydroxy-2-quinolone analogs .
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Bulky substituents (e.g., morpholine) increase molecular weight and improve solubility but may reduce membrane permeability.
- Hydroxyethylamino groups enhance hydrophilicity, favoring central nervous system targeting (e.g., analgesics in ).
Biological Activity
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 17326-26-0) is a compound of significant interest due to its diverse biological activities. This article explores its reactivity, synthesis, and biological effects, particularly in antiviral and anti-inflammatory contexts.
The molecular formula of this compound is C9H6N2O3, with a molecular weight of 190.16 g/mol. It features a pyridopyrimidine core, which is crucial for its biological activity.
Synthesis and Reactivity
The compound can be synthesized through various methods involving nucleophilic substitutions and cyclization reactions. Notably, it reacts with N- and C-nucleophiles to form a series of derivatives including enaminones and Schiff bases . The synthesis pathways often yield compounds with enhanced biological profiles.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit potential antiviral properties. A study highlighted the synthesis of dialkylaminoalkylamides from this compound, which demonstrated antiviral activity against type 1 herpes virus and coronaviruses . The cytotoxicity was assessed alongside antiviral efficacy, showing promising results in inhibiting viral replication.
Anti-inflammatory Effects
The compound's derivatives have also been explored for their anti-inflammatory activities. Specific studies have shown that certain synthesized derivatives can inhibit key inflammatory pathways, such as the NF-kB/AP-1 signaling pathway, which is critical in the inflammatory response . The inhibition of leukocyte elastase activity has been proposed as a mechanism for alleviating chronic inflammatory diseases .
Study 1: Antiviral Properties
In a study assessing the antiviral efficacy of synthesized amides derived from this compound, it was found that these compounds significantly reduced viral load in cell cultures infected with herpes simplex virus type 1 (HSV-1) and SARS-CoV-2. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong antiviral potential .
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of derivatives synthesized from this compound. These derivatives were tested in vivo using carrageenan-induced paw edema models in rats. Results indicated a dose-dependent reduction in edema, suggesting effective inhibition of inflammatory mediators . The study concluded that compounds derived from 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine could serve as potential therapeutic agents for inflammatory conditions.
Data Summary
| Activity | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antiviral | Dialkylaminoalkylamide derivative | <5 | Effective against HSV-1 and coronaviruses |
| Anti-inflammatory | Various derivatives | 10 - 50 | Significant reduction in paw edema in rats |
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives?
The compound and its derivatives are synthesized via condensation reactions. For example, ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids are prepared by reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by sodium methoxide treatment and acidification . Amide derivatives are synthesized by refluxing ethyl esters with primary amines (e.g., benzylamines) in ethanol, yielding N-substituted carboxamides .
How is structural confirmation performed for this compound and its analogs?
Structural characterization relies on elemental analysis (to confirm empirical formulas) and NMR spectroscopy (¹H and ¹³C). For instance, ¹H NMR reveals aromatic proton shifts in the pyrido-pyrimidine nucleus, with signals typically between δ 7.5–8.5 ppm for pyrimidine protons and δ 10–12 ppm for hydroxy groups. Substituents like methyl or benzyl groups are identified via characteristic splitting patterns .
What preliminary biological screening models are used to assess its bioactivity?
The acetic acid-induced writhing test in rodents is a standard model for evaluating analgesic activity. Derivatives like N-benzyl carboxamides showed comparable efficacy to 4-hydroxyquinolin-2-one analogs, suggesting shared bioactivity mechanisms . For antiviral studies, HSV-1 inhibition assays (e.g., plaque reduction tests) are employed, with active compounds like amide 5d reducing viral titers by 2.2 log units .
Advanced Research Questions
How do structural modifications (e.g., substituents on the pyrido-pyrimidine core) influence biological activity?
Structure-activity relationship (SAR) studies reveal that:
- N-Benzyl substituents on carboxamides enhance analgesic activity, likely due to hydrophobic interactions with target receptors .
- Methyl groups at position 9 (e.g., 2-hydroxy-9-methyl derivatives) improve metabolic stability without compromising activity .
- Dimethylaminoethylamide moieties (e.g., compound 5d) significantly boost antiviral potency, attributed to enhanced cellular uptake or target binding .
How does bioisosterism between pyrido-pyrimidine and quinolinone nuclei affect pharmacological profiles?
The pyrido-pyrimidine nucleus acts as a bioisostere for 4-hydroxyquinolin-2-one, maintaining similar spatial and electronic properties. This substitution preserves analgesic efficacy while potentially improving solubility or reducing toxicity. Comparative studies using the writhing test confirmed overlapping activity trends, supporting the bioisosteric hypothesis .
What computational methods are used to elucidate its mechanism of action or physicochemical behavior?
- DFT calculations (e.g., B3LYP/6-31+G(d,p)) model electronic properties and adsorption behavior, such as inhibition of carbon steel corrosion via adsorption onto Fe₂O₃ surfaces through O/N atoms and π-electrons .
- Molecular dynamics simulations predict binding modes to biological targets (e.g., viral proteases) or material surfaces, guiding rational design .
How can conflicting bioactivity data (e.g., antiviral vs. lack of coronavirus inhibition) be resolved?
Discrepancies arise from target specificity and assay conditions :
- Amides 5d and 5i inhibited HSV-1 but not coronaviruses, highlighting pathogen-dependent mechanisms .
- Resolution requires targeted profiling (e.g., protease inhibition assays) and structural optimization (e.g., introducing trifluoromethyl groups for broader antiviral activity) .
Methodological Tables
Table 1. Key Synthetic Procedures
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester formation | 2-Chloro-4-oxo-carbaldehyde + Ethyl N-alkylglycinate, MeOH, TEA, RT | Ethyl esters | |
| Amidation | Ethyl ester + Benzylamine, EtOH, reflux, 10 h | N-Benzyl carboxamides |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
